1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Overview
Description
1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a p-chlorophenyl group and a 4-hydroxy-6-methyl-2-pyrimidinyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Guanidine Moiety: This can be achieved by reacting a suitable amine with cyanamide under basic conditions.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the guanidine moiety with a p-chlorophenyl group, often using a halogenated precursor and a suitable catalyst.
Attachment of the 4-Hydroxy-6-Methyl-2-Pyrimidinyl Group: This can be done through a nucleophilic substitution reaction, where the pyrimidinyl group is introduced using a suitable reagent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the guanidine moiety, potentially converting it to an amine.
Substitution: The p-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-2-PYRIMIDINYL)-
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(6-METHYL-2-PYRIMIDINYL)-
- GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-THIAZOLYL)-
Comparison: Compared to these similar compounds, 1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine may exhibit unique properties due to the presence of both the hydroxy and methyl groups on the pyrimidinyl ring. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H4,14,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWRVCOQQZQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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